molecular formula C23H31N5O B5595720 2-methyl-4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine

2-methyl-4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine

Cat. No.: B5595720
M. Wt: 393.5 g/mol
InChI Key: SMKQYWDLVWLTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C23H31N5O and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.25286063 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Derivative Compounds The synthesis of pyrimidine and bispyrimidine derivatives demonstrates the versatility of pyrimidine-based compounds. These derivatives have been explored for their anti-inflammatory and analgesic activities, highlighting the potential therapeutic applications of such molecules (Sondhi, Jain, Dinodia, Shukla, & Raghubir, 2007). Furthermore, advancements in synthetic methodologies allow for the efficient creation of complex structures potentially useful in drug development and other areas of chemical research.

Pharmacological Properties A series of 4-piperazinopyrimidines bearing a methylthio substituent have shown a range of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. This underscores the potential of pyrimidine derivatives in developing new pharmacotherapies (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).

Chemical Interactions and Biological Activities The interaction of unfused aromatic systems containing terminal piperazino substituents with DNA through intercalation and groove-binding mechanisms points to the significance of pyrimidine derivatives in studying DNA interactions, which can be critical in cancer research and the development of new anticancer drugs (Wilson, Barton, Tanious, Kong, & Strekowski, 1990).

Materials Science and Optoelectronics The design and synthesis of pyrimidine derivatives extend into materials science, where their optical properties have been studied for potential applications in optoelectronics and as pH sensors, demonstrating the wide-ranging utility of these compounds beyond biomedical research (Hadad, Achelle, García-Martínez, & Rodríguez‐López, 2011).

Properties

IUPAC Name

1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c1-19-24-21(26-12-5-6-13-26)18-22(25-19)27-14-16-28(17-15-27)23(29)11-7-10-20-8-3-2-4-9-20/h2-4,8-9,18H,5-7,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKQYWDLVWLTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCCC3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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